Home > Products > Screening Compounds P32105 > EP4 receptor antagonist 3
EP4 receptor antagonist 3 -

EP4 receptor antagonist 3

Catalog Number: EVT-8587728
CAS Number:
Molecular Formula: C26H21F3N2O3S
Molecular Weight: 498.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

EP4 receptor antagonist 3 is a compound designed to selectively inhibit the prostaglandin E2 receptor subtype 4 (EP4). This receptor plays a significant role in various physiological processes, including inflammation and pain signaling. The development of selective EP4 antagonists has garnered interest due to their potential therapeutic applications in treating inflammatory diseases and pain conditions without the side effects commonly associated with non-steroidal anti-inflammatory drugs. EP4 receptor antagonist 3 has been synthesized and characterized for its pharmacological properties, making it a candidate for further research and potential clinical use.

Source and Classification

EP4 receptor antagonist 3 belongs to a class of compounds known as prostaglandin receptor antagonists. These compounds are classified based on their ability to selectively bind to and inhibit specific prostaglandin receptors, which are G-protein-coupled receptors involved in mediating the effects of prostaglandins, lipid compounds that have diverse hormone-like effects. The antagonist is derived from structural modifications of known EP4 antagonists, utilizing advanced drug design techniques such as molecular docking and structure-activity relationship studies.

Synthesis Analysis

Methods and Technical Details

The synthesis of EP4 receptor antagonist 3 involves several key steps, typically starting from readily available precursors. The process includes:

  1. Design: Utilizing computer-aided drug design, researchers identify potential molecular structures that could effectively bind to the EP4 receptor.
  2. Synthesis: The synthesis often involves coupling reactions between various functional groups, such as amides or carboxylic acids, using reagents like HATU (a coupling reagent) and DIPEA (a base) under controlled conditions.
  3. Purification: Following synthesis, compounds are purified using techniques such as column chromatography to isolate the desired product from by-products.

For example, one reported method involved coupling indole-2-carboxylic acid derivatives with amines to form amide bonds, followed by hydrolysis and other functional group transformations to yield the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of EP4 receptor antagonist 3 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. The compound typically features:

  • An indole core structure.
  • Functional groups that enhance binding affinity to the EP4 receptor.
  • Specific stereochemistry that influences biological activity.

Data from molecular docking studies indicate that the compound interacts with key residues in the ligand-binding pocket of the EP4 receptor, facilitating effective antagonism .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing EP4 receptor antagonist 3 include:

  1. Coupling Reactions: Formation of amide bonds between indole derivatives and various amines.
  2. Hydrolysis: Conversion of esters to acids or amides, which is crucial for modifying functional groups to enhance activity.
  3. Functional Group Transformations: Altering substituents on the aromatic rings can significantly impact the compound's potency.

For instance, introducing electron-withdrawing groups at specific positions on the aromatic ring has been shown to improve binding affinity .

Mechanism of Action

Process and Data

EP4 receptor antagonist 3 exerts its effects by binding competitively to the EP4 receptor, preventing endogenous ligands like prostaglandin E2 from activating the receptor. This blockade leads to:

  • Inhibition of cyclic adenosine monophosphate (cAMP) signaling pathways.
  • Reduction in pro-inflammatory cytokine production.
  • Modulation of pain pathways.

Experimental data demonstrate that this compound can significantly reduce cAMP levels in cells expressing the EP4 receptor, confirming its role as an effective antagonist .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of EP4 receptor antagonist 3 may include:

  • Molecular Weight: Typically in the range suitable for small molecules (e.g., 300-500 g/mol).
  • Solubility: Varies based on functional groups; often optimized for aqueous solubility for biological assays.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications.

Chemical properties may include:

  • pKa Values: Important for understanding ionization at physiological pH.
  • LogP: Indicates lipophilicity, impacting absorption and distribution within biological systems .
Applications

Scientific Uses

EP4 receptor antagonist 3 has potential applications in various fields:

  • Pharmacology: As a tool compound in research to elucidate the role of EP4 signaling in inflammation and pain.
  • Therapeutics: Potential development into a treatment for chronic inflammatory diseases such as rheumatoid arthritis or osteoarthritis due to its selective antagonism without affecting other prostaglandin receptors .
  • Drug Development: Serving as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects.
Molecular Mechanisms of EP4 Receptor Antagonism

EP4 Receptor Signaling Pathways in Disease Pathogenesis

Prostaglandin E receptor 4 (EP4) activation drives disease progression through multiple interconnected signaling cascades. Its downstream pathways facilitate tumor immune evasion, inflammatory responses, and tissue destruction.

Modulation of cAMP-Dependent Immunoregulatory Networks

EP4 receptor engagement elevates intracellular cyclic adenosine monophosphate (cAMP) levels via Gαs coupling, initiating protein kinase A-mediated immunoregulatory effects. In tumor microenvironments, sustained cAMP elevation:

  • Suppresses natural killer cell chemokine production (XCL1, CCL5) and interferon-gamma secretion [1]
  • Reduces conventional dendritic cell type 1 (cDC1) recruitment and cross-presentation capacity [1]
  • Impairs CD8+ T cell infiltration by downregulating CXCL9/CXCL10 chemokine secretion [1]

EP4 antagonists restore antitumor immunity by normalizing cAMP levels, evidenced by recovered natural killer cell cytotoxicity (200% increase in interferon-gamma production) and enhanced cDC1-mediated T cell priming in murine tumor models [1]. In chondrocytes, pathological cAMP elevation inhibits anabolic pathways; EP4 blockade increases Sox9 expression (3.2-fold) and collagen type II synthesis (2.8-fold) [4].

Table 1: cAMP-Dependent Effects of EP4 Antagonism in Disease Models

Cell TypePathological Effect of EP4 ActivationEffect of EP4 Antagonism
Natural killer cellsDecreased IFNγ (98% reduction), impaired chemotaxisRestored IFNγ production (200% increase), enhanced cytotoxicity
Conventional dendritic cellsReduced tumor infiltration (40-60% decrease), impaired antigen presentationIncreased CD103+ DC frequency (3.5-fold), enhanced T cell priming
ChondrocytesSuppressed Sox9 expression, collagen degradationIncreased Sox9 (3.2-fold), collagen type II synthesis (2.8-fold)
CD8+ T cellsImpaired tumor infiltration, reduced cytotoxicityEnhanced chemokine-driven migration (CXCL9/10-dependent), tumor suppression

Phosphatidylinositol 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin Axis Activation in Pro-Inflammatory Responses

EP4 receptor stimulation activates phosphatidylinositol 3-kinase independently of cAMP, triggering protein kinase B and mechanistic target of rapamycin phosphorylation. This axis:

  • Promotes cancer cell survival and metastasis via enhanced hypoxia-inducible factor 1-alpha and vascular endothelial growth factor expression [9]
  • Facilitates interleukin-1β-induced matrix metalloproteinase 13 upregulation in chondrocytes (4.5-fold increase) [4]
  • Drives epithelial-mesenchymal transition in carcinomas through Snail/Slug transcription factor induction [9]

EP4 antagonists like compound 3 inhibit phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin signaling in prostate cancer models, reducing metastatic burden by 70% [9]. In cartilage, EP4 blockade suppresses mechanistic target of rapamycin complex 1-mediated catabolism, decreasing matrix metalloproteinase 13 expression by 80% and promoting extracellular matrix regeneration [4].

Cross-Talk Between EP4 and Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Signaling in Immune Cell Differentiation

EP4 receptor activation initiates nuclear factor kappa-light-chain-enhancer of activated B cells signaling through multiple mechanisms:

  • Direct association with prostaglandin E receptor 4-associated protein, which inhibits nuclear factor kappa-light-chain-enhancer of activated B cells subunit p105 phosphorylation [5]
  • Tumor necrosis factor receptor-associated factor 6-mediated activation of transforming growth factor beta-activated kinase 1 [4]
  • Protein kinase A-dependent phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells subunits [5]

This signaling nexus promotes pro-inflammatory cytokine production (interleukin-6, interleukin-8, tumor necrosis factor-alpha) in macrophages and differentiates myeloid-derived suppressor cells that suppress T cell function [9]. EP4 antagonism disrupts nuclear factor kappa-light-chain-enhancer of activated B cells translocation, reducing interleukin-6 (60%) and tumor necrosis factor-alpha (45%) secretion in rheumatoid arthritis synoviocytes [4].

Th17/Th1 Cell Polarization Dynamics

Interleukin-23/Interleukin-17 Axis Regulation via Dendritic Cell Modulation

EP4 receptor signaling critically regulates T helper 17 cell development through dendritic cell-mediated interleukin-23 production:

  • Prostaglandin E2-stimulated dendritic cells increase interleukin-23 secretion (8-fold) via cyclic adenosine monophosphate/protein kinase A and nuclear factor kappa-light-chain-enhancer of activated B cells pathways [1] [6]
  • Interleukin-23 amplifies T helper 17 cell expansion and interleukin-17A production (12-fold increase) [1]
  • EP4-driven interleukin-23 promotes osteoclastogenesis in inflammatory arthritis through receptor activator of nuclear factor kappa-Β ligand induction [4]

EP4 antagonists (e.g., ER-819762) suppress interleukin-23 production by 85% in stimulated dendritic cells and reduce synovial interleukin-17A concentrations (70% decrease) in collagen-induced arthritis models [6]. This disrupts the T helper 17/regulatory T cell imbalance, decreasing the T helper 17:regulatory T cell ratio from 5.2:1 to 1.8:1 in autoimmune models [1].

Table 2: EP4 Antagonist Effects on Cytokine Networks in Autoimmunity

Cytokine/AxisRole in Disease PathogenesisEffect of EP4 Antagonism
Interleukin-23Dendritic cell-derived T helper 17 amplifier85% reduction in production, disrupted T helper 17 differentiation
Interleukin-17AOsteoclast activation, cartilage degradation70% decrease in synovial fluid concentrations
Interferon-gammaMacrophage activation, chronic inflammation60% reduction in T helper 1 production
Transforming growth factor betaRegulatory T cell differentiation, immune suppression2.5-fold increase in functional regulatory T cells
Interleukin-6Joint inflammation, acute phase response75% decrease in serum concentrations

Synergistic Effects with Cytokine Networks in Autoimmunity

EP4 signaling amplifies autoimmune pathology through synergistic interactions with key cytokine pathways:

  • Interleukin-6 trans-signaling: EP4 activation enhances interleukin-6 receptor expression on T cells, potentiating signal transducer and activator of transcription 3-driven T helper 17 differentiation [4]
  • Transforming growth factor beta synergy: Prostaglandin E2 cooperates with transforming growth factor beta to induce retinoic acid receptor-related orphan receptor gamma T expression through cyclic adenosine monophosphate response element-binding protein phosphorylation [6]
  • Tumor necrosis factor alpha amplification: EP4 signaling increases tumor necrosis factor receptor 1 expression and nuclear factor kappa-light-chain-enhancer of activated B cells activation, creating a pro-inflammatory feedback loop [4]

In rheumatoid arthritis models, EP4 antagonists disrupt these synergistic networks:

  • Reduce interferon-gamma+ T helper 1 cells by 60% and interleukin-17A+ T helper 17 cells by 75% [6]
  • Increase CD4+FoxP3+ regulatory T cell populations 2.5-fold [6]
  • Suppress interleukin-6-mediated signal transducer and activator of transcription 3 phosphorylation (90% reduction) [4]

The simultaneous inhibition of multiple cytokine axes explains the superior efficacy of EP4 antagonists compared to single cytokine blockers in preclinical autoimmune models [1] [6].

Properties

Product Name

EP4 receptor antagonist 3

IUPAC Name

4-[1-[[2-methyl-4-[[4-(trifluoromethyl)phenyl]methyl]thieno[3,2-b]pyrrole-3-carbonyl]amino]cyclopropyl]benzoic acid

Molecular Formula

C26H21F3N2O3S

Molecular Weight

498.5 g/mol

InChI

InChI=1S/C26H21F3N2O3S/c1-15-21(23(32)30-25(11-12-25)18-8-4-17(5-9-18)24(33)34)22-20(35-15)10-13-31(22)14-16-2-6-19(7-3-16)26(27,28)29/h2-10,13H,11-12,14H2,1H3,(H,30,32)(H,33,34)

InChI Key

ORJVBIZMAVGTIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C=CN2CC3=CC=C(C=C3)C(F)(F)F)C(=O)NC4(CC4)C5=CC=C(C=C5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.